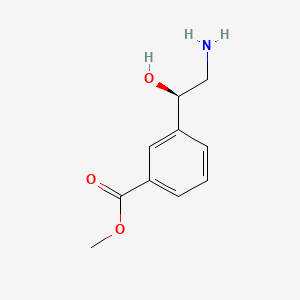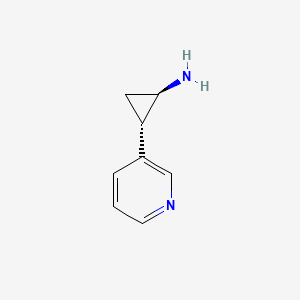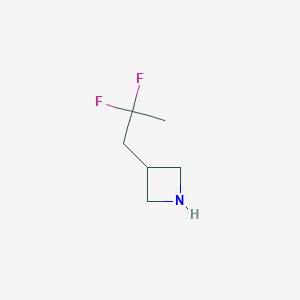
3-(2,2-Difluoropropyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Difluoropropyl)azetidine is a chemical compound with the molecular formula C6H11F2N. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. The presence of the difluoropropyl group at the third position of the azetidine ring imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
-
Aza Paternò–Büchi Reaction: : One of the efficient methods to synthesize azetidines, including 3-(2,2-Difluoropropyl)azetidine, is through the [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction typically proceeds under photochemical conditions with high regio- and stereoselectivity.
-
Alkylation of Primary Amines: : Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method is straightforward and efficient for synthesizing various 1,3-disubstituted azetidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions
Oxidation: Azetidines can undergo oxidation reactions, although specific details for 3-(2,2-Difluoropropyl)azetidine are limited.
Reduction: Reduction reactions can be performed on azetidines to modify their functional groups.
Substitution: Azetidines are known to undergo substitution reactions, particularly nucleophilic substitutions due to the ring strain and the presence of the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various amines.
科学的研究の応用
3-(2,2-Difluoropropyl)azetidine has several scientific research applications:
作用機序
. This interaction can lead to various biological activities, including enzyme inhibition and antimicrobial effects.
類似化合物との比較
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
3-(2,2-Difluoropropyl)azetidine is unique due to the presence of the difluoropropyl group, which imparts distinct chemical properties and potential biological activities. The four-membered ring structure provides a balance between stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C6H11F2N |
|---|---|
分子量 |
135.15 g/mol |
IUPAC名 |
3-(2,2-difluoropropyl)azetidine |
InChI |
InChI=1S/C6H11F2N/c1-6(7,8)2-5-3-9-4-5/h5,9H,2-4H2,1H3 |
InChIキー |
ANQDLTINAQQPFN-UHFFFAOYSA-N |
正規SMILES |
CC(CC1CNC1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




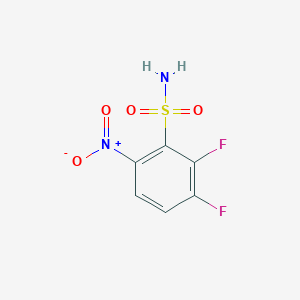
![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13625309.png)

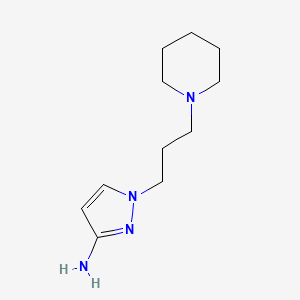
![[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride](/img/structure/B13625327.png)

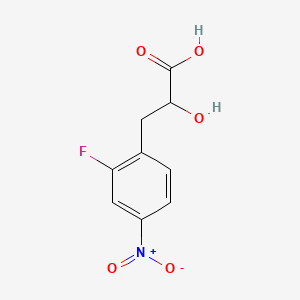

![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B13625348.png)

